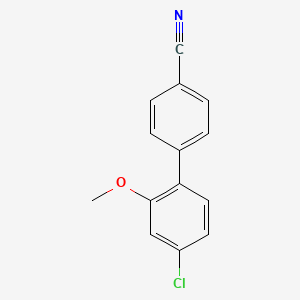

4-(4-Chloro-2-methoxyphenyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

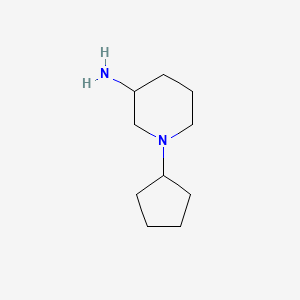

“4-(4-Chloro-2-methoxyphenyl)benzonitrile” is a chemical compound with the CAS Number: 1352318-70-7 . Its molecular weight is 243.69 . The IUPAC name for this compound is 4’-chloro-2’-methoxy [1,1’-biphenyl]-4-carbonitrile .

Molecular Structure Analysis

The InChI code for “4-(4-Chloro-2-methoxyphenyl)benzonitrile” is 1S/C14H10ClNO/c1-17-14-8-12 (15)6-7-13 (14)11-4-2-10 (9-16)3-5-11/h2-8H,1H3 .

Physical And Chemical Properties Analysis

The compound is steam volatile and readily soluble in organic solvents . It is only sparingly soluble in water .

科学的研究の応用

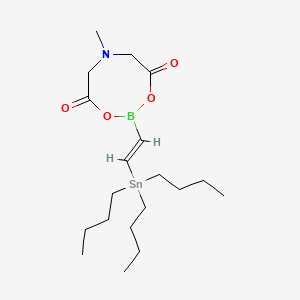

Synthesis of Amides

4-(4-Chloro-2-methoxyphenyl)benzonitrile can be used in the preparation of amides . Amides are a type of organic compound that have a wide range of applications in the pharmaceutical industry, including the production of certain types of drugs.

Antioxidant Activities

Some compounds similar to 4-(4-Chloro-2-methoxyphenyl)benzonitrile have been studied for their antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Efficacy

The same compounds have also been studied for their antimicrobial efficacy . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi.

Therapeutically Active Compounds

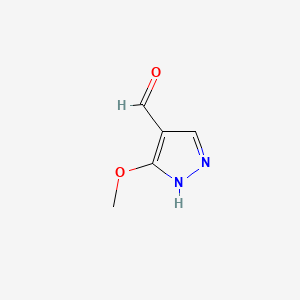

The pyrrole subunit, which is structurally similar to 4-(4-Chloro-2-methoxyphenyl)benzonitrile, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

作用機序

Mode of Action

It’s known that the compound is produced industrially by ammoxidation of 4-chlorotoluene . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution

Result of Action

It’s known that the compound is of commercial interest as a precursor to pigments

特性

IUPAC Name |

4-(4-chloro-2-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-17-14-8-12(15)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUFTPOINAANME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718376 |

Source

|

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-70-7 |

Source

|

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)